molecular formula C24H28N4O4 B2809701 N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide CAS No. 1286699-61-3

N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2809701
CAS No.: 1286699-61-3
M. Wt: 436.512
InChI Key: LETKBLBDELSKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, including a pyrazole ring, a morpholine moiety, and a dimethoxyphenyl group. Its unique configuration allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Morpholine Group: The pyrazole intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the morpholine moiety.

    Attachment of the Dimethoxyphenyl Group: The final step involves coupling the pyrazole-morpholine intermediate with 2,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce any reducible functional groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (chlorine, bromine) with iron(III) chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution reactions could introduce nitro or halogen groups into the aromatic rings.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific diseases.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide: Similar structure but with a phenyl group instead of an o-tolyl group.

    N-(2,4-dimethoxyphenyl)-2-(3-piperidino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both morpholine and o-tolyl groups in the pyrazole ring system differentiates it from other similar compounds, potentially leading to unique interactions and activities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide, commonly referred to as compound 1286699-61-3, is a synthetic organic molecule with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C24H28N4O4C_{24}H_{28}N_{4}O_{4} with a molecular weight of 436.5 g/mol. The structure features a dimethoxyphenyl moiety and a morpholino-pyrazole unit, which may interact with various biological targets.

PropertyValue
CAS Number1286699-61-3
Molecular FormulaC24H28N4O4
Molecular Weight436.5 g/mol

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity . The compound has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. For instance, derivatives of similar pyrazole compounds have shown minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This indicates a strong potential for development as an antimicrobial agent.

Anticancer Potential

The presence of the pyrazole ring in the compound suggests potential anticancer properties , as pyrazole derivatives are commonly investigated for their ability to inhibit kinase activity associated with cancer progression. Research indicates that compounds sharing structural similarities with this compound can exhibit selective cytotoxicity against various cancer cell lines .

Case Study : A study on related pyrazole derivatives showed that modifications in the phenyl and morpholine groups could enhance anticancer activity, leading to compounds that significantly inhibited cell proliferation in vitro .

Central Nervous System Activity

The morpholine group within the compound may also confer CNS activity , suggesting potential applications in treating neurological disorders. Some morpholine-containing compounds have been linked to neuroprotective effects and could be explored for therapeutic benefits in conditions like Alzheimer's disease or other neurodegenerative disorders .

While specific mechanisms for this compound remain under investigation, it is hypothesized that the compound interacts with various enzymes and receptors involved in cellular signaling pathways. The dual functionality derived from both the morpholine and pyrazole components may lead to unique interactions that enhance selectivity and efficacy compared to simpler derivatives .

Research Findings

Recent studies highlight the importance of structure-activity relationship (SAR) analyses in understanding the biological effects of this compound. For example:

Compound NameStructure FeaturesBiological Activity
Compound AMorpholine and phenoxy groupsSelective sigma receptor ligand
Compound BPiperidine instead of morpholineNeuroprotective effects
Compound CSimple pyrazole derivativeAnti-inflammatory properties

These findings underscore the potential versatility of this compound as a candidate for further pharmacological exploration .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-17-6-4-5-7-19(17)20-15-28(26-24(20)27-10-12-32-13-11-27)16-23(29)25-21-9-8-18(30-2)14-22(21)31-3/h4-9,14-15H,10-13,16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETKBLBDELSKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN(N=C2N3CCOCC3)CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.